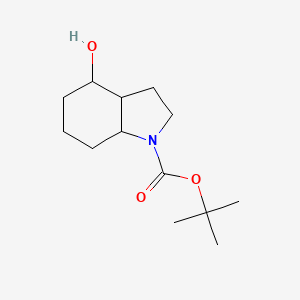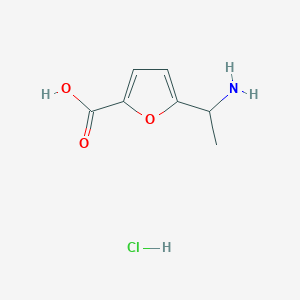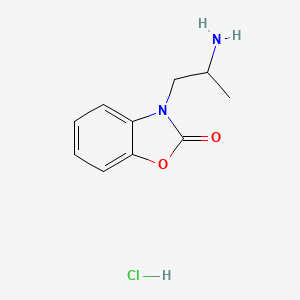
1-(Morpholin-4-ylcarbonyl)piperidin-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is C10H19N3O2 . It has a molecular weight of 213.27700 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Detection in Water
A study by Koga and Akiyama (1985) developed a high-performance liquid chromatography method for detecting piperidine and morpholine, among others, in water. This method is valuable for monitoring trace amounts of these compounds in environmental samples, such as wastewater (Koga & Akiyama, 1985).
Reaction with Ozone
Tekle-Röttering et al. (2016) investigated the reaction of piperidine and morpholine with ozone, important for understanding their behavior in water treatment processes. This research is crucial for assessing the environmental impact and treatment efficacy of these compounds (Tekle-Röttering et al., 2016).
Chemical Reactivity
Castro et al. (2001) studied the kinetics of reactions between certain thionocarbonates and amines including piperidine and morpholine. This research contributes to understanding the chemical reactivity of these amines in various synthetic applications (Castro et al., 2001).
Synthesis and Characterization
Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine and piperidine. This research aids in exploring the potential applications of these complexes in catalysis and material science (Amirnasr et al., 2001).
Antifungal Applications
Krauss et al. (2021) described the synthesis of 4-aminopiperidines, demonstrating significant antifungal activity. This opens avenues for developing new antifungal agents, crucial in both agriculture and medicine (Krauss et al., 2021).
Nucleophilic Addition
Golovanov et al. (2015) investigated the nucleophilic addition of piperidine and morpholine to certain ketones. This research is relevant in synthetic organic chemistry, especially in developing new reaction methodologies (Golovanov et al., 2015).
Future Directions
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are vital in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This makes 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine a promising compound for future research and development.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKHDPHNRGQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-ylcarbonyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)
![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)